molecular formula C12H13NO2S2 B2973201 N,5-dimethyl-N-phenylthiophene-2-sulfonamide CAS No. 620103-94-8

N,5-dimethyl-N-phenylthiophene-2-sulfonamide

Cat. No.: B2973201
CAS No.: 620103-94-8
M. Wt: 267.36
InChI Key: IMVQGXXLNRKHKY-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-phenylthiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for its potential as an enzyme inhibitor. Sulfonamides are a prominent class of compounds known for their wide spectrum of biological activities, which include acting as inhibitors for enzymes such as carbonic anhydrase (CA) and cholinesterase . These enzymes are critical therapeutic targets for a range of conditions, including glaucoma, epilepsy, and neurodegenerative diseases like Alzheimer's . The structural motif of a thiophene ring bearing a sulfonamide group is a recognized pharmacophore in the development of novel therapeutic agents . Compounds featuring this core structure are frequently investigated for their inhibitory effects on pathogenic virulence factors. For instance, related 5-aryl-thiophene-2-sulfonamide derivatives have been synthesized and evaluated for their potent urease inhibition and antibacterial properties . The specific substitution pattern on the thiophene-sulfonamide scaffold, such as the N-phenyl and 5-methyl groups in this compound, allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity . This makes this compound a valuable chemical tool for probing biological mechanisms and designing new lead compounds in drug discovery efforts. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N,5-dimethyl-N-phenylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c1-10-8-9-12(16-10)17(14,15)13(2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQGXXLNRKHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-phenylthiophene-2-sulfonamide can be achieved through various synthetic routesThe reaction conditions typically involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with aniline derivatives under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted thiophene compounds .

Scientific Research Applications

N,5-dimethyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The thiophene ring system also contributes to the compound’s ability to interact with biological membranes and proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

Sulfonamide derivatives exhibit significant variability in substituents on the nitrogen atom and the aromatic ring, which directly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Substituents on Sulfonamide Nitrogen Thiophene Substituents Key Functional Groups Biological Activity
N,5-Dimethyl-N-phenylthiophene-2-sulfonamide 268.36 Methyl, Phenyl 5-Methyl Thiophene, Sulfonamide Antimicrobial (hypothesized)
5-Bromo-N-alkylthiophene-2-sulfonamide ~300–350 Alkyl (e.g., methyl, ethyl) 5-Bromo Bromine (electron-withdrawing) Not specified
N-(3-Amino-4-methylphenyl)-5-methylthiophene-2-sulfonamide 282.38 3-Amino-4-methylphenyl 5-Methyl Amino group (basic) Enhanced solubility potential
Cyazofamid (Imidazole sulfonamide) 324.78 Chloro, Cyano, Methyl Imidazole ring Chlorine, Cyano Fungicidal
N-(5-Chloro-2-fluorophenyl)methanesulfonamide 223.66 5-Chloro-2-fluorophenyl None (methane backbone) Halogens (Cl, F) Pharmaceutical intermediate
Key Observations:

In contrast, amino-substituted analogs (e.g., ) introduce basicity and hydrogen-bonding capacity, improving aqueous solubility . Halogenated derivatives (e.g., ) exhibit increased metabolic stability due to electron-withdrawing effects, making them common in pharmaceuticals .

Thiophene vs. Heteroaromatic Cores :

  • Thiophene-based sulfonamides (e.g., ) offer greater aromatic stability compared to furan analogs (), which may translate to improved pharmacokinetic profiles .
  • Imidazole-containing sulfonamides like cyazofamid () demonstrate distinct mechanisms, such as fungicidal activity, attributed to the imidazole ring’s ability to coordinate metal ions .

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (–14) exhibit higher aqueous solubility due to protonable amino groups, whereas halogenated or phenyl-rich compounds (e.g., target compound) are more lipophilic .

Biological Activity

N,5-dimethyl-N-phenylthiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonyl chlorides. The resulting compound features a thiophene ring substituted with a dimethyl group and a phenyl sulfonamide moiety, which is crucial for its biological activity.

2. Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They exert their effects primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial growth and proliferation.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Klebsiella pneumoniae ST1470.39 µg/mL0.78 µg/mL
Staphylococcus aureus1.5 µg/mL3.0 µg/mL
Escherichia coliNot active at micromolar concentrationsN/A

The compound exhibited significant antibacterial activity against resistant strains such as Klebsiella pneumoniae, with MIC values indicating potent efficacy .

3. Antiviral Activity

Recent studies have also explored the antiviral potential of sulfonamide derivatives. While specific data on this compound's antiviral activity remains limited, related compounds have shown promise against various viral targets.

Table 2: Antiviral Activity of Related Sulfonamide Compounds

CompoundTarget VirusEC50 (µM)Selective Index
Benzimidazole derivativeHepatitis C virus3.4>2.42
Thiazolidinone derivativeHIV-10.26>10

These results suggest that modifications in the sulfonamide structure can enhance antiviral properties against specific viral proteins .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Folate Synthesis : By inhibiting DHPS, the compound disrupts folate synthesis essential for nucleic acid production in bacteria.
  • Biofilm Disruption : Some studies indicate that related compounds can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa, which is critical for treating chronic infections .

5. Case Studies and Research Findings

Several case studies have highlighted the efficacy of sulfonamides in clinical settings:

  • A study demonstrated that a derivative similar to this compound effectively reduced bacterial load in infected animal models .
  • Another investigation revealed that compounds with similar structures exhibited low toxicity in human cell lines while maintaining high antibacterial activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,5-dimethyl-N-phenylthiophene-2-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, sulfonamide derivatives are synthesized via:

  • Step 1 : Sulfonation of the thiophene ring using chlorosulfonic acid in dichloromethane (DCM) at 0°C to room temperature (rt) .
  • Step 2 : Methylamine introduction using MeNH₂ and triethylamine (TEA) in DCM .
  • Step 3 : Substitution with aryl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using Pd(dppf)Cl₂, X-phos ligand, and Na₂CO₃ in dioxane-H₂O .
    Optimization includes adjusting catalyst loading, solvent polarity, and temperature to enhance yield and regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and methyl/phenyl group integration .
  • IR Spectroscopy : For identifying sulfonamide S=O stretches (~1350–1150 cm⁻¹) .
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensures purity and correct C/H/N/S ratios .

Advanced Research Questions

Q. How can regioselectivity challenges in palladium-catalyzed cross-coupling reactions of brominated thiophene-sulfonamides be addressed?

  • Methodological Answer : Regioselectivity is influenced by:

  • Ligand Choice : Bulky ligands (e.g., X-phos) favor coupling at less hindered positions .
  • Halide Substitution : Bromine at the 5-position of thiophene enhances reactivity over chlorine .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics (e.g., 60°C for 10 min under 300 W irradiation) .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Advanced approaches include:

  • Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing antimicrobial or antiproliferative activity .
  • Molecular Docking : Screens interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups) with experimental bioactivity data .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Contradictions arise from variations in:

  • Assay Protocols : Standardize MIC (Minimum Inhibitory Concentration) testing against reference strains .
  • Substituent Effects : Compare meta- vs. para-substituted phenyl groups on antimicrobial potency .
  • Cellular Uptake : Use fluorescence-tagged derivatives to track intracellular accumulation .

Q. What are the advantages of microwave-assisted synthesis for preparing complex sulfonamide derivatives?

  • Methodological Answer : Benefits include:

  • Reduced Reaction Time : 10-minute microwave cycles vs. hours under conventional heating .
  • Improved Yield : Higher product purity due to minimized thermal degradation .
  • Scalability : Demonstrated in the synthesis of ethynylthiophene-sulfonamido-based hybrids for glioma studies .

Q. How can reaction mechanisms involving trichloroethylene and sulfonamide intermediates be elucidated?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps .
  • Intermediate Trapping : Using quenching agents (e.g., methanol) to isolate electrophilic adducts .
  • DFT Calculations : Simulate transition states for N–C bond formation steps .

Q. What are the limitations of spectral analysis in confirming sulfonamide stereochemistry?

  • Methodological Answer : Challenges include:

  • Overlapping Signals : Use 2D NMR (e.g., NOESY) to resolve spatial proximity of methyl/phenyl groups .
  • Dynamic Stereochemistry : Variable-temperature NMR detects conformational flipping in sulfonamide-SO₂ groups .
  • X-ray Crystallography : Gold standard for unambiguous stereochemical assignment .

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